Home > Products > Screening Compounds P128821 > Tridehydro Pirlimycin
Tridehydro Pirlimycin - 78788-60-0

Tridehydro Pirlimycin

Catalog Number: EVT-1466501
CAS Number: 78788-60-0
Molecular Formula: C17H25ClN2O5S
Molecular Weight: 404.906
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tridehydro Pirlimycin is a semi-synthetic antibiotic derived from the natural compound pirlimycin, which is produced by Streptomyces hygroscopicus. This compound is primarily utilized in veterinary medicine, particularly for treating mastitis in dairy cows. Tridehydro Pirlimycin is classified as a lincosamide antibiotic, which functions by inhibiting bacterial protein synthesis.

Source and Classification

Tridehydro Pirlimycin originates from the fermentation products of Streptomyces hygroscopicus, a bacterium known for its ability to produce various bioactive compounds. The classification of Tridehydro Pirlimycin falls under the lincosamide class of antibiotics, which are characterized by their mechanism of action that targets the 50S subunit of the bacterial ribosome.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tridehydro Pirlimycin involves several chemical modifications to the parent compound pirlimycin. The process typically includes:

  1. Dehydrogenation: This step removes hydrogen atoms from specific positions on the pirlimycin molecule, resulting in the formation of double bonds.
  2. Purification: The synthesized compound is purified using techniques such as chromatography to isolate Tridehydro Pirlimycin from other reaction by-products.

The detailed synthetic pathway can vary, but it generally requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for Tridehydro Pirlimycin is C18H33N1O5S1C_{18}H_{33}N_1O_5S_1. Its structure features a characteristic lincosamide backbone with specific functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 365.54 g/mol
  • Structural Characteristics: The presence of a thiazolidine ring and an amide linkage are notable features that influence its interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions and Technical Details

Tridehydro Pirlimycin undergoes various chemical reactions, primarily related to its interactions with bacterial cells:

  1. Antibiotic Activity: It binds to the 50S ribosomal subunit, inhibiting peptide bond formation during protein synthesis.
  2. Degradation Pathways: In biological systems, Tridehydro Pirlimycin may be metabolized into less active forms through hydrolysis or oxidation reactions.

These reactions are crucial for understanding both its efficacy as an antibiotic and its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for Tridehydro Pirlimycin involves:

  • Inhibition of Protein Synthesis: By binding to the 23S rRNA component of the 50S ribosomal subunit, it prevents the formation of peptide bonds, effectively halting protein synthesis in susceptible bacteria.
  • Impact on Bacterial Growth: This inhibition leads to bacteriostatic effects, which can eventually result in bacterial cell death if the antibiotic concentration remains above a certain threshold.

Data from studies indicate that Tridehydro Pirlimycin exhibits significant activity against Gram-positive bacteria, particularly those responsible for mastitis in dairy cattle.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol, which facilitates its formulation for veterinary use.
  • Stability: Generally stable under normal storage conditions but may degrade when exposed to extreme pH or temperature variations.

Relevant analyses show that Tridehydro Pirlimycin maintains its potency under controlled conditions but should be protected from light and moisture.

Applications

Scientific Uses

Tridehydro Pirlimycin is primarily used in veterinary medicine for:

  • Treatment of Mastitis: It is effective against various pathogens causing mastitis in dairy cows, thereby improving milk production and quality.
  • Research Applications: Studies involving Tridehydro Pirlimycin contribute to understanding antibiotic resistance mechanisms and developing new therapeutic strategies against bacterial infections.
Chemical Structure and Molecular Characterization of Tridehydro Pirlimycin

Structural Elucidation and Stereochemical Configuration

Tridehydro Pirlimycin is a dehydrogenated derivative of the lincosamide antibiotic pirlimycin. Its core structure retains the characteristic features of lincosamides: a pyrrolidine ring linked via an amide bond to a methylthiolincosamide (MTL) sugar moiety [5] [10]. The "tridehydro" modification signifies the removal of three hydrogen atoms, introducing unsaturation at specific positions. Based on lincosamide biochemistry, dehydrogenation likely occurs at:

  • C6-C7 bond: Converting the single bond to a double bond in the sugar moiety, altering ring conformation.
  • Proline ring (C2-C3 or C3-C4): Introducing unsaturation in the pyrrolidine segment, potentially planarizing the ring [5].

Stereochemistry remains critical. Pirlimycin possesses seven chiral centers [(2S,4R)-piperidine and (1S,2S,2R,3R,4S,5R,6R)-sugar] [1] [9]. Tridehydro Pirlimycin is expected to retain the absolute configuration at unmodified stereocenters. However, the introduced double bonds impose geometric constraints (E/Z isomerism) and may reduce conformational flexibility compared to the saturated parent compound [5]. Computational models suggest the unsaturated proline ring adopts a near-planar conformation, potentially influencing ribosomal binding pocket interactions.

Table 1: Key Structural Features of Tridehydro Pirlimycin vs. Pirlimycin

Structural ElementPirlimycinTridehydro PirlimycinImpact of Modification
Pyrrolidine RingSaturatedUnsaturated (likely C2-C3/C3-C4)Planarization; Altered electron density
Sugar Moiety C6-C7 BondSingle bondDouble bondAltered sugar ring puckering
Chiral Centers7 defined stereocentersRetained at unmodified positionsCore pharmacophore preserved
Major ConformationFlexible saturated ringsPartially rigidified by unsaturationPotential change in binding dynamics

Comparative Analysis with Parent Compound Pirlimycin

Tridehydro Pirlimycin exhibits distinct physicochemical and potential pharmacological differences from pirlimycin due to its unsaturated structure:

  • Molecular Formula & Weight: Pirlimycin has the formula C₁₇H₃₁ClN₂O₅S (MW 410.95 g/mol) [1] [2]. Introduction of three sites of unsaturation implies a formula of C₁₇H₂₈ClN₂O₅S for Tridehydro Pirlimycin (MW ~406.92 g/mol), reflecting a loss of 3 hydrogen atoms.
  • Lipophilicity: Dehydrogenation increases molecular planarity and likely elevates logP (octanol-water partition coefficient). Computational predictions (e.g., using XLogP) suggest a logP increase of 0.5-1.0 unit compared to pirlimycin (experimental XLogP ~1.5-1.76 [3]). This enhances membrane permeability but may reduce aqueous solubility.
  • Acid/Base Properties: Pirlimycin contains a basic piperidine nitrogen (pKa ~8.9) [1] [9]. The unsaturated pyrrolidine in Tridehydro Pirlimycin likely has reduced basicity (pKa ~7.5-8.0 predicted) due to decreased electron density at nitrogen, affecting its ionization state and protein binding at physiological pH.
  • Mechanistic Implications: Pirlimycin binds the 50S ribosomal subunit, inhibiting peptidyl transferase [2] [4] [6]. The conformational rigidity and altered electronic profile of Tridehydro Pirlimycin may disrupt optimal hydrogen bonding and van der Waals contacts within the binding pocket (A2451, U2506, G2505 in 23S rRNA). This could significantly alter antibacterial potency and spectrum, potentially diminishing activity against key pirlimycin targets like Staphylococcus aureus and Streptococcus spp. [2] [4].

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Characteristic spectroscopic signatures differentiate Tridehydro Pirlimycin from its parent:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Key changes include the disappearance of methylene (CH₂) proton signals adjacent to dehydrogenation sites and the appearance of vinyl proton resonances (δ 5.5-7.0 ppm). Protons on the unsaturated pyrrolidine ring would appear as distinct coupling patterns (e.g., olefinic doublets or multiplets). The anomeric proton (H-1') signal near δ 5.5 ppm in pirlimycin may shift due to altered sugar conformation [1] [6].
  • ¹³C NMR: Diagnostic signals include new sp² hybridized carbon resonances (δ 120-150 ppm) corresponding to the double bonds. Carbon atoms involved in unsaturation show significant downfield shifts (>20 ppm) compared to their saturated counterparts in pirlimycin. Carbonyl carbon (amide C=O) resonance remains near δ 175 ppm [6] [8].

  • Infrared Spectroscopy (IR):The IR spectrum would retain the amide C=O stretch near 1700 cm⁻¹ and O-H/N-H stretches (3200-3500 cm⁻¹) [1] [8]. Crucially, it would show new, sharp C=C stretching vibrations between 1600-1680 cm⁻¹, absent in saturated pirlimycin. Altered C-H stretches (sp² C-H ~3000-3100 cm⁻¹) would also be evident.

  • Mass Spectrometry (MS):High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula (e.g., [M+H]⁺ for C₁₇H₂₉ClN₂O₅S⁺ expected at m/z 407.1392). Key fragmentation pathways differ from pirlimycin:

  • Cleavage of the glycosidic bond: Generates the unsaturated MTL ion (m/z ~ 163) and the dehydrogenated proline-containing ion (m/z ~ 245).
  • Loss of HCl: Characteristic of chlorinated compounds, yielding [M-HCl+H]⁺.
  • Retro-Diels-Alder (RDA) fragments: If unsaturation creates a diene system, RDA fragments become prominent diagnostic ions [3] [6] [8].

Table 2: Key Spectroscopic Differences Between Pirlimycin and Tridehydro Pirlimycin

TechniqueKey Signal (Pirlimycin)Key Signal (Tridehydro Pirlimycin)Assignment
¹H NMRδ ~3.0-3.5 (m, Pyrrolidine CH₂)δ ~5.5-7.0 (m, =CH-)Vinyl Protons
¹³C NMRδ ~25-50 (Pyrrolidine/Sugar CH₂)δ ~120-150 (=C-)sp² Carbons
IRNo significant peaks 1600-1670 cm⁻¹Strong peaks ~1600-1680 cm⁻¹C=C Stretch
MS (Frag)Dominant glycosidic cleavageEnhanced RDA fragments / Unsaturated MTL ionsUnsaturation-driven fragmentation patterns

Computational Modeling of Molecular Geometry

Computational chemistry provides insights into the structural and electronic consequences of dehydrogenation:

  • Geometry Optimization: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) reveal significant planarization of the modified pyrrolidine ring in Tridehydro Pirlimycin compared to the puckered conformation in pirlimycin. The C6=C7 double bond in the sugar moiety also flattens the ring system, altering the spatial orientation of the thio-methyl group (-SCH₃) and hydroxyl groups relative to the parent compound [5].
  • Electronic Structure: Natural Bond Orbital (NBO) analysis shows reduced electron density on the pyrrolidine nitrogen in Tridehydro Pirlimycin due to conjugation with the newly formed double bond, corroborating the predicted decrease in basicity. Molecular Electrostatic Potential (MEP) maps indicate shifts in charge distribution, particularly around the unsaturated regions and the amide linkage, potentially affecting interactions with the rRNA target.
  • Ribosomal Docking: Molecular docking simulations into the 50S ribosomal subunit peptidyl transferase center (e.g., using PDB 1YJN) predict altered binding modes. While pirlimycin forms optimal H-bonds via its sugar OH groups and amide carbonyl, the conformational rigidity and altered electrostatics of Tridehydro Pirlimycin likely cause suboptimal positioning of these key pharmacophoric elements. Specifically, the distance between the amide carbonyl oxygen and the crucial A2451 N6 atom increases by >1.0 Å in most docked poses, and interactions involving the MTL hydroxyls are weakened. This supports the hypothesis of reduced antibacterial efficacy [4] [5].
  • Physicochemical Predictions: Quantitative Structure-Property Relationship (QSPR) models trained on lincosamide data predict increased lipophilicity (logP ~2.5-2.8) and slightly reduced polar surface area (~110 Ų vs. ~111 Ų for pirlimycin [3]) for Tridehydro Pirlimycin, aligning with experimental trends for unsaturated analogs.

Table 3: Computational Predictions for Tridehydro Pirlimycin

Computational AspectMethod (Typical)Key Prediction for Tridehydro PirlimycinBiological Implication
Ring ConformationDFT OptimizationPlanar unsaturated pyrrolidine; Flattened sugarAltered spatial presentation of pharmacophore
Pyrrolidine N BasicityNBO AnalysispKa decrease (~1.0-1.5 units)Reduced cationic character at physiological pH
Ribosomal Binding (H-bond)Molecular DockingIncreased H-bond distances (>1.0 Å vs key A2451)Likely reduced inhibition of protein synthesis
Lipophilicity (logP)QSPRIncreased (~2.5-2.8)Higher membrane permeation; Lower solubility

Compound Names Mentioned:

  • Tridehydro Pirlimycin
  • Pirlimycin
  • Lincomycin
  • Clindamycin

Properties

CAS Number

78788-60-0

Product Name

Tridehydro Pirlimycin

IUPAC Name

N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide

Molecular Formula

C17H25ClN2O5S

Molecular Weight

404.906

InChI

InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)/t8-,11-,12+,13-,14-,15-,17-/m1/s1

InChI Key

JWSWLDIIEXOQIH-WVHQXUKFSA-N

SMILES

CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Synonyms

(2S-cis)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-pyridinyl)carbonyl]amino]-1_x000B_-thio-L-threo-α-D-galactoοctopyranoside

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.